Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate
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Overview
Description
Tert-butyl N-(2-azabicyclo[222]octan-4-yl)carbamate is a chemical compound with the molecular formula C13H24N2O2 It is known for its unique bicyclic structure, which includes a tert-butyl carbamate group attached to a 2-azabicyclo[222]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate typically involves the reaction of 2-azabicyclo[2.2.2]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-substituted carbamates.
Scientific Research Applications
Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a protecting group for amines in organic synthesis, allowing for selective reactions at other functional groups.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The carbamate group can form covalent bonds with nucleophilic residues in the active site, leading to inhibition or activation of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-azabicyclo[2.2.2]octan-1-yl)carbamate hydrochloride
- Tert-butyl N-(1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Uniqueness
Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate is unique due to its specific bicyclic structure and the presence of the tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research applications .
Biological Activity
Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique bicyclic structure and potential biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H24N2O2, with a molecular weight of 240.35 g/mol. Its structure features a tert-butyl group attached to a 2-azabicyclo[2.2.2]octane moiety, which contributes to its distinctive chemical properties.
The biological activity of this compound is believed to involve interactions with specific molecular targets within the central nervous system (CNS). Preliminary studies suggest that it may modulate neurotransmitter activity, potentially influencing pathways related to cognitive function and neuroprotection.
Potential Mechanisms:
- Neurotransmitter Modulation : The compound may interact with receptors involved in neurotransmission, similar to other azabicyclic compounds known for their effects on acetylcholine and dopamine systems.
- Inhibition of Enzymatic Activity : It may exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial in the context of neurodegenerative diseases like Alzheimer's.
Biological Activity Studies
Research has indicated that compounds similar to this compound possess significant biological activities.
Table 1: Comparative Biological Activities of Related Compounds
Case Studies
A notable study explored the neuroprotective effects of compounds structurally related to this compound in vitro and in vivo.
Case Study Overview:
-
In Vitro Study : The compound was tested against amyloid beta-induced toxicity in astrocytes, showing moderate protective effects by reducing pro-inflammatory cytokines such as TNF-α.
- Results : The treatment significantly decreased cell death compared to untreated controls, suggesting potential for therapeutic application in Alzheimer's disease models.
-
In Vivo Study : In rodent models, compounds similar to this compound were evaluated for their ability to inhibit amyloidogenesis.
- Findings : A significant reduction in amyloid plaque formation was observed, indicating potential for use in preventing neurodegenerative diseases.
Applications in Research and Medicine
This compound is being investigated for various applications:
-
Drug Development : Its structural characteristics make it a candidate for developing new drugs targeting CNS disorders.
- Potential Therapeutic Areas : Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
- Biochemical Probes : The compound may serve as a biochemical probe for studying neurotransmitter systems and receptor interactions.
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-6-4-9(5-7-12)13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHDJPGDRMZLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377033-40-2 |
Source
|
Record name | tert-butyl N-{2-azabicyclo[2.2.2]octan-4-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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